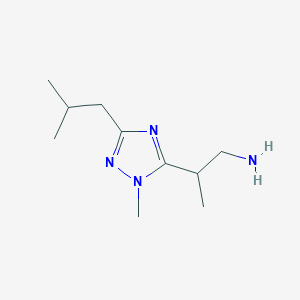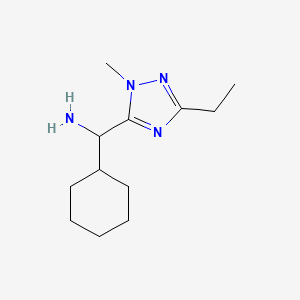
Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a cyclohexyl group attached to a triazole ring, which is further substituted with ethyl and methyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl isocyanate to form an intermediate, which is then subjected to cyclization with hydrazine hydrate and formaldehyde to yield the desired triazole derivative . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals[][5].
Wirkmechanismus
The mechanism of action of Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Cyclohexylmethyl)-1H-1,2,4-triazole
- 3-Ethyl-1-methyl-1H-1,2,4-triazole
- Cyclohexyl(1H-1,2,4-triazol-5-yl)methanamine
Uniqueness
Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is unique due to the combination of its cyclohexyl, ethyl, and methyl groups. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H22N4 |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
cyclohexyl-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C12H22N4/c1-3-10-14-12(16(2)15-10)11(13)9-7-5-4-6-8-9/h9,11H,3-8,13H2,1-2H3 |
InChI-Schlüssel |
WFKOWNKNPFBHQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=N1)C(C2CCCCC2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



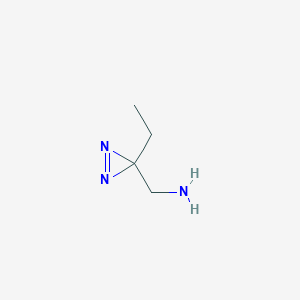



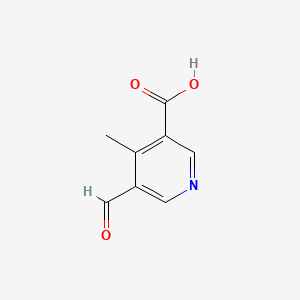
![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B13631242.png)
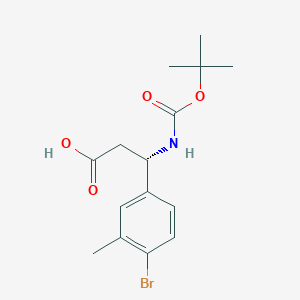
![((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine](/img/structure/B13631253.png)
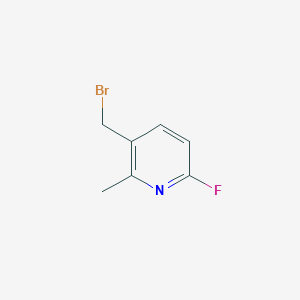
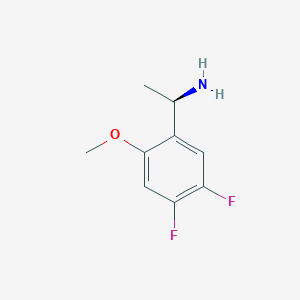
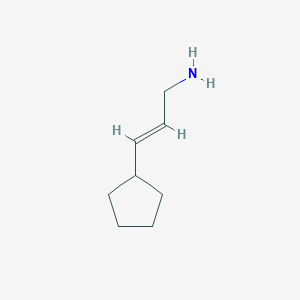
![N-[4-(4-formylphenyl)phenyl]methanesulfonamide](/img/structure/B13631279.png)
